molecular formula C6H13NO2 B1388104 (S)-4-Methyl-2-(hydroxymethyl)morpholine CAS No. 1159598-33-0

(S)-4-Methyl-2-(hydroxymethyl)morpholine

Cat. No. B1388104
CAS RN: 1159598-33-0
M. Wt: 131.17 g/mol
InChI Key: VGTADGNSGCICTA-LURJTMIESA-N
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Description

Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . This heterocycle features both amine and ether functional groups . Because of the amine, morpholine is a base; its conjugate acid is called morpholinium .


Synthesis Analysis

The synthesis of modified morpholino monomers was performed in a few steps through the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions . The key common precursor of the targets – 6-hydroxymethyl-morpholine acetal – is easily synthesised via oxirane ring opening of optically pure glycidol using N -nosyl aminoacetaldehyde as a nucleophile, followed by an O -benzoylation/ring-closure tandem reaction sequence .


Molecular Structure Analysis

Morpholine is a typical six-membered aliphatic heterocyclic compound with the molecular formula NH (CH 2 CH 2) 2 O . It contains a heterocyclic ring that is present in many compounds of biological and pharmaceutical relevance .


Chemical Reactions Analysis

Iron (III) catalyzes a diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines substituted by an allylic alcohol . The morpholines were obtained either by C-O or C-N bond formation .


Physical And Chemical Properties Analysis

Morpholine is a colorless liquid with a weak, ammonia- or fish-like odor . It is a base, and its conjugate acid is called morpholinium .

Scientific Research Applications

Oligonucleotide Therapies

(S)-4-Methyl-2-(hydroxymethyl)morpholine: is a key precursor in the synthesis of modified morpholino monomers, which are crucial for the development of oligonucleotide therapies . These therapies are designed to regulate gene expression by selectively interacting with RNA targets, thereby blocking the transfer of genetic information and the production of degenerate proteins. This approach has shown promise for the treatment of mutagenic diseases such as Duchenne muscular dystrophy.

Antimicrobial Agents

The morpholine structure, when embedded in certain compounds, exhibits antimicrobial properties . This makes it valuable in the development of new antimicrobial agents that can be used to treat various bacterial infections, addressing the growing concern of antibiotic resistance.

HIV Protease Inhibitors

Morpholine derivatives have been utilized as HIV protease inhibitors . These inhibitors play a significant role in the treatment of HIV/AIDS by preventing the virus from maturing and replicating within the host cells.

Obesity and Diabetes Therapeutics

Compounds containing the morpholine moiety have been explored for their potential in treating obesity and diabetes . These conditions are major public health concerns, and the development of new therapeutics is of high importance.

Cancer Treatment

Morpholine derivatives are also being investigated for their use in cancer treatment . They may offer new mechanisms of action against tumor cells, contributing to the advancement of cancer therapeutics.

Pain Management

The analgesic properties of certain morpholine derivatives make them candidates for pain management solutions . Research in this area could lead to the development of new pain relief medications, particularly for chronic pain conditions.

Mechanism of Action

Morpholino, also known as a Morpholino oligomer and as a phosphorodiamidate Morpholino oligomer (PMO), is a type of oligomer molecule used in molecular biology to modify gene expression . Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . Morpholinos block access of other molecules to small (~25 base) specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) .

Safety and Hazards

Morpholine is flammable and harmful if swallowed . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is suspected of damaging fertility or the unborn child . It is toxic in contact with skin or if inhaled .

Future Directions

Morpholino-based drugs are in development as pharmaceutical therapeutics targeted against pathogenic organisms such as bacteria or viruses and genetic diseases . A Morpholino-based drug eteplirsen from Sarepta Therapeutics received accelerated approval from the US Food and Drug Administration in September 2016 for the treatment of some mutations causing Duchenne muscular dystrophy .

properties

IUPAC Name

[(2S)-4-methylmorpholin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7-2-3-9-6(4-7)5-8/h6,8H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTADGNSGCICTA-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCO[C@@H](C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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